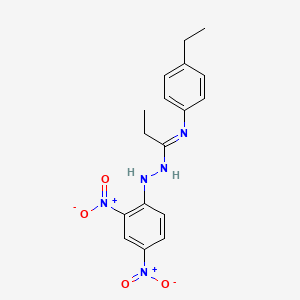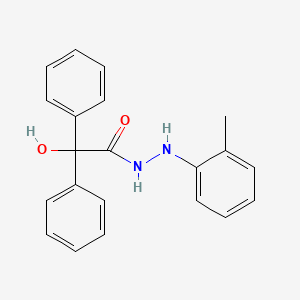
(1E)-N'-(2,4-dinitrophenyl)-N-(4-ethylphenyl)propanehydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and ethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE typically involves a multi-step process. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-ethylbenzaldehyde under acidic conditions to form an intermediate hydrazone. This intermediate is then reacted with propan-2-amine in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the yield while minimizing the production of by-products and ensuring the safety of the process.
化学反应分析
Types of Reactions
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive species.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Bis(2,4-dinitrophenyl) Oxalate: Known for its chemiluminescent properties.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
4-Ethylbenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE is unique due to its combination of nitro and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
属性
分子式 |
C17H19N5O4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(2,4-dinitroanilino)-N'-(4-ethylphenyl)propanimidamide |
InChI |
InChI=1S/C17H19N5O4/c1-3-12-5-7-13(8-6-12)18-17(4-2)20-19-15-10-9-14(21(23)24)11-16(15)22(25)26/h5-11,19H,3-4H2,1-2H3,(H,18,20) |
InChI 键 |
AMTDBHMNZCRJLB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N=C(CC)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![N-Cyclopentylidene-N'-(1,1-dioxo-1H-benzo[d]isothiazol-3-yl)-hydrazine](/img/structure/B11538400.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538408.png)
![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11538423.png)
![3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)

![4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene](/img/structure/B11538446.png)
![6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11538464.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)
![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)
![2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11538489.png)
